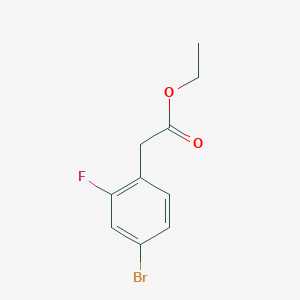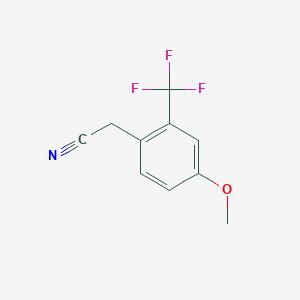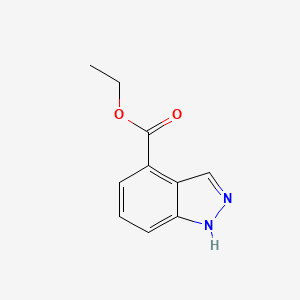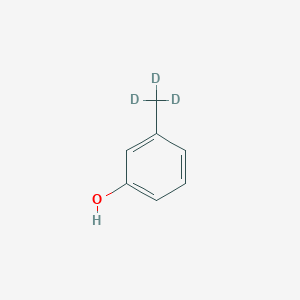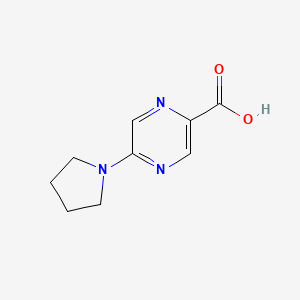
5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid
Übersicht
Beschreibung
5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound with a five-membered pyrrolidine ring fused to a pyrazine ring. Its chemical formula is C₁₀H₁₃N₃O₂ . The compound exhibits interesting pharmacophore properties due to its sp³-hybridized carbons, stereogenic centers, and non-planarity, which can influence its biological activity.
Synthesis Analysis
The synthesis of this compound can be approached in two main ways:
Ring Construction from Precursors :
- Researchers have synthesized the pyrrolidine-pyrazine scaffold by constructing the pyrrolidine ring from different cyclic or acyclic precursors. The synthetic routes involve cyclization reactions, often catalyzed by Lewis acids or bases.
- Reaction conditions and yields vary based on the specific precursors used.
Functionalization of Preformed Pyrrolidine Rings :
- Another strategy involves modifying preformed pyrrolidine rings. For instance, proline derivatives have been functionalized to introduce the pyrazine moiety.
- The choice of substituents and their spatial orientation significantly impacts the biological profile of the resulting compounds.
Molecular Structure Analysis
The molecular structure of 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid consists of the following key features:
- A pyrrolidine ring (five-membered) fused to a pyrazine ring.
- Stereogenic carbons in the pyrrolidine ring, leading to different stereoisomers.
- The non-planarity of the ring due to “pseudorotation.”
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including:
- Acid-Base Reactions : Interconversion between the acidic and basic forms.
- Esterification : Formation of esters by reacting with alcohols.
- Amide Formation : Reaction with amines to form amides.
- Substitution Reactions : Substituting functional groups on the pyrazine or pyrrolidine rings.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the melting behavior of the compound.
- Solubility : Assess its solubility in various solvents.
- Stability : Consider its stability under different conditions (e.g., pH, temperature).
- Spectroscopic Data : Collect NMR, IR, and UV-Vis spectra.
Wissenschaftliche Forschungsanwendungen
Coordination Behavior and Metal-Organic Frameworks
5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid demonstrates unique coordination behavior and contributes to the formation of metal-organic frameworks (MOFs). Studies have shown that azaarylpyrazole carboxylic acids, related to 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid, coordinate with metals like cadmium, resulting in crystalline structures with varying topologies. These structures exhibit two-dimensional layers, further linked to form three-dimensional supramolecular networks through bonds like halogen or hydrogen bonds. Notably, the complexes formed exhibit luminescence enhancement compared to the corresponding ligands, indicating potential applications in fields like sensing and material science (Liu et al., 2013).
Crystal Engineering and Supramolecular Synthons
The carboxylic acid group in compounds related to 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid forms specific types of hydrogen bonds, influencing the self-assembly and crystal structures of various heterocyclic acids. These interactions are critical in crystal engineering, guiding the formation of supramolecular structures. Understanding these bonding patterns can inform the design of new materials with desired properties (Vishweshwar et al., 2002).
Molecular Weaving and Transition Metal Complexes
Compounds like 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid are key in designing ligands capable of forming polynuclear transition metal complexes. These complexes have potential applications in molecular weaving, a technique that can create intricate molecular structures. The rigid coordination behavior of these ligands, paired with their ability to coordinate metal ions on opposite sides, is fundamental in the formation of these complex structures (Cockriel et al., 2008).
Supramolecular Networks and Hydrogen Bonding
5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid related compounds exhibit interesting hydrogen bonding patterns, forming double-stranded chains and three-dimensional networks. Such properties are essential in the study of crystallography and could have implications in the development of novel materials with specific mechanical or chemical properties (Wang et al., 2012).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile.
- Handling Precautions : Follow safety guidelines during synthesis and handling.
- Environmental Impact : Assess its impact on the environment.
Zukünftige Richtungen
- Structure-Activity Relationship (SAR) : Investigate how different substituents affect biological activity.
- Drug Development : Explore its potential as a drug candidate.
- Enantioselective Proteins : Study binding modes to enantioselective proteins.
Eigenschaften
IUPAC Name |
5-pyrrolidin-1-ylpyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-9(14)7-5-11-8(6-10-7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNAPWWKVPCCNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1418771.png)
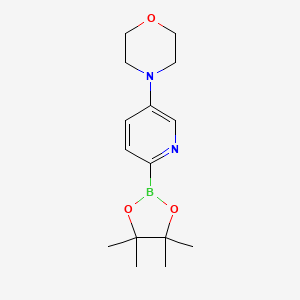
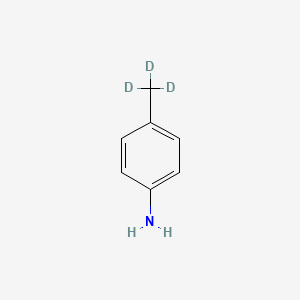
![(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1418775.png)
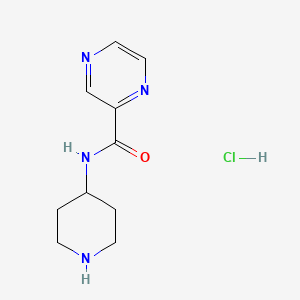
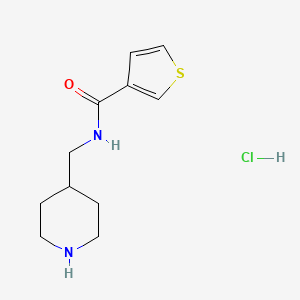
![3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1418779.png)
![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1418781.png)
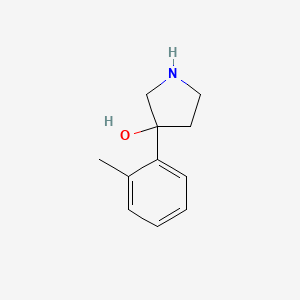
![1-[5-(Tetrahydrofuran-2-YL)-1,2,4-oxadiazol-3-YL]methanamine](/img/structure/B1418784.png)
